Tridecanenitrile

Physical Chemistry Process Chemistry Formulation Science

Tridecanenitrile (CAS 629-60-7), also known as n-dodecyl cyanide or lauryl cyanide, is a straight-chain aliphatic nitrile with the molecular formula C13H25N and a molecular weight of 195.34 g/mol. It is a colorless to pale yellow liquid at 20°C, characterized by a cyano (-C≡N) functional group attached to a 13-carbon alkyl chain.

Molecular Formula C13H25N
Molecular Weight 195.34 g/mol
CAS No. 629-60-7
Cat. No. B1583151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecanenitrile
CAS629-60-7
Molecular FormulaC13H25N
Molecular Weight195.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC#N
InChIInChI=1S/C13H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-12H2,1H3
InChIKeyWKJHMKQSIBMURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridecanenitrile (CAS 629-60-7) Procurement Guide: Technical Specifications and Differentiating Features


Tridecanenitrile (CAS 629-60-7), also known as n-dodecyl cyanide or lauryl cyanide, is a straight-chain aliphatic nitrile with the molecular formula C13H25N and a molecular weight of 195.34 g/mol . It is a colorless to pale yellow liquid at 20°C, characterized by a cyano (-C≡N) functional group attached to a 13-carbon alkyl chain . This compound is primarily used as a chemical intermediate in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and specialty chemicals . Its physicochemical properties, such as a boiling point of 152°C at 10 mmHg, a density of 0.83 g/cm³, and a logP of approximately 5.27, distinguish it from shorter- and longer-chain analogs, making it a critical selection for specific industrial and research applications [1].

The Procurement Risk of Interchanging Long-Chain Alkyl Nitriles: Why Tridecanenitrile (C13) is Not a Drop-in Replacement


Generic substitution of long-chain alkyl nitriles based solely on the presence of a nitrile group is scientifically unsound. The physicochemical properties of this homologous series are highly dependent on alkyl chain length [1]. Substituting tridecanenitrile (C13) with a shorter-chain analog like decanenitrile (C10) will significantly alter the compound's lipophilicity (logP ~3.5 vs. ~5.3) and volatility (boiling point ~237°C vs. ~275°C at 760 mmHg), impacting its behavior in reactions, formulations, and analytical detection [2]. Conversely, using a longer-chain analog like hexadecanenitrile (C16) introduces a solid physical state at room temperature (melting point ~31°C vs. 9°C for C13), which can create handling and solubility challenges in industrial processes designed for liquids [3]. The specific 13-carbon chain of tridecanenitrile provides a unique balance of properties that is not replicated by its immediate neighbors, dodecanenitrile (C12) or tetradecanenitrile (C14), as demonstrated by the quantitative evidence below.

Quantitative Differentiators for Tridecanenitrile (CAS 629-60-7) Against Key Analogs


Physical State and Melting Point: Tridecanenitrile (C13) as a Liquid Intermediate vs. Solid C14 and C16 Analogs

Tridecanenitrile (C13) is a liquid at standard room temperature (20°C) with a reported melting point of 9°C . This physical state is critical for applications requiring liquid handling and mixing. In contrast, the immediate longer-chain homolog, tetradecanenitrile (C14), is often a low-melting solid or liquid with a melting point of ~19°C, and hexadecanenitrile (C16) is a solid at room temperature with a melting point of 31°C [1]. The liquid state of C13 facilitates its use as a solvent, a reactant in liquid-phase syntheses, and in formulations where a uniform liquid phase is required, avoiding the energy and equipment costs associated with melting and maintaining solids.

Physical Chemistry Process Chemistry Formulation Science

Lipophilicity (LogP): Quantified Difference in Hydrophobicity from C10 and C12 Analogs

The calculated logP (octanol-water partition coefficient) for tridecanenitrile is 5.271, indicating significant hydrophobicity [1]. This value represents a substantial increase in lipophilicity compared to shorter-chain nitriles. For instance, decanenitrile (C10) has a calculated logP of approximately 3.5, and dodecanenitrile (C12) has an estimated logP of ~4.8 [2][3]. The logP difference of ~1.8 between C13 and C10 corresponds to an approximate 60-fold increase in partition coefficient, which profoundly impacts the compound's ability to cross biological membranes, its distribution in environmental compartments, and its solubility profile in biphasic reaction systems.

Medicinal Chemistry ADME Environmental Fate

Gas Chromatographic Retention: Distinct Kovats Index for Analytical Selectivity

Tridecanenitrile exhibits a Kovats retention index (RI) of 1592 on a DB-5 capillary column [1]. This value is a unique identifier for the compound in complex mixtures and distinguishes it from other nitriles. The retention index is a function of the molecule's boiling point and polarity. While exact RI values for all analogs were not compiled in a single source, the established homologous relationship in gas chromatography dictates that each additional methylene (-CH2-) group increases the RI by approximately 100 units. Therefore, tridecanenitrile (C13) is expected to elute significantly later than dodecanenitrile (C12, RI ~1490) and earlier than tetradecanenitrile (C14, RI ~1690). This predictable shift enables precise identification and quantification by GC-MS in environmental, metabolomic, or quality control analyses.

Analytical Chemistry GC-MS Environmental Monitoring

Boiling Point and Volatility: A Mid-Range Profile for Distillation and Handling

Tridecanenitrile has a boiling point of 275°C at 760 mmHg and a reduced-pressure boiling point of 152°C at 10 mmHg . Its vapor pressure is very low, estimated at 0.0019 mmHg at 25°C . This volatility profile places it in a middle ground: it is significantly less volatile than shorter-chain analogs like decanenitrile (C10, BP ~243°C) [1], which reduces inhalation exposure risk and evaporative losses during processing. However, its boiling point is low enough to allow for purification by vacuum distillation, unlike the higher homolog tetradecanenitrile (C14, BP ~226°C at 100 mmHg) which requires more energy-intensive conditions. This intermediate volatility provides a practical balance between safety and processability.

Separation Science Process Engineering Safety

Target Applications for Tridecanenitrile (CAS 629-60-7) Based on Differentiated Properties


Synthesis of Lipophilic Pharmaceutical Intermediates and Prodrugs

The high calculated logP of 5.27 for tridecanenitrile [1] makes it a strategic building block for introducing significant hydrophobicity into drug candidates. This is particularly valuable for designing compounds intended to cross lipid-rich barriers, such as the blood-brain barrier or cell membranes of target tissues. Using tridecanenitrile as a starting material or intermediate can help medicinal chemists fine-tune the lipophilicity of a lead series to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Liquid-Phase Continuous Flow Chemistry Processes

Tridecanenitrile's physical state as a liquid at room temperature (melting point 9°C) is a critical advantage for modern continuous flow chemistry. Unlike solid C14 or C16 nitriles, C13 can be directly pumped and metered into flow reactors without the need for pre-heating or dissolution in a co-solvent. This simplifies reactor design, improves process safety, and enables more precise control over reaction stoichiometry and residence time, leading to higher yields and purity in the production of downstream amines, acids, or specialty chemicals.

Environmental Analytical Chemistry and Metabolomics Standard

The well-defined Kovats retention index of 1592 on a DB-5 column [2] establishes tridecanenitrile as a reliable reference standard for gas chromatography-mass spectrometry (GC-MS) analyses. In environmental monitoring, it can be used to identify and quantify long-chain alkyl nitriles originating from industrial or natural sources (e.g., bacterial volatile organic compounds). In metabolomics, its distinct retention time and mass spectrum aid in the non-targeted identification of novel nitrile-containing metabolites.

Industrial Formulations Requiring Balanced Volatility

For applications in specialty chemicals or agrochemical formulations, tridecanenitrile's boiling point of 275°C and low vapor pressure offer a balance between safety and performance. It is less prone to evaporative loss and presents a lower inhalation hazard than more volatile C10 nitriles, while still being amenable to vacuum distillation for purification. This makes it suitable for use as a high-boiling solvent, a component in heat transfer fluids, or a precursor to surfactants where a specific hydrophobic tail length is required.

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